
(2,5-Dimethoxy-phenyl)-(4-methyl-quinolin-2-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a 2,5-dimethoxyphenyl group and a 4-methyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Substitution with 2,5-Dimethoxyphenyl Group: The introduction of the 2,5-dimethoxyphenyl group can be achieved through nucleophilic aromatic substitution reactions. Common reagents used in this step include 2,5-dimethoxybenzene and appropriate halogenating agents.
Introduction of the 4-Methyl Group: The 4-methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic methods to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.
Major Products Formed
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: It has been investigated for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Medicine: Quinoline derivatives, including N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine, have shown promise as therapeutic agents for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with a similar 2,5-dimethoxyphenyl group.
2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe): Another hallucinogenic compound with structural similarities.
2,5-Dimethoxyphenethylamine (2C-H): A simpler phenethylamine derivative with similar methoxy substitutions.
Uniqueness
N-(2,5-Dimethoxyphenyl)-4-methylquinolin-2-amine is unique due to its quinoline core structure, which distinguishes it from other similar compounds that typically have a phenethylamine or benzylamine core. This structural difference may result in distinct biological activities and applications.
Properties
CAS No. |
5557-41-5 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-methylquinolin-2-amine |
InChI |
InChI=1S/C18H18N2O2/c1-12-10-18(19-15-7-5-4-6-14(12)15)20-16-11-13(21-2)8-9-17(16)22-3/h4-11H,1-3H3,(H,19,20) |
InChI Key |
XIVSIOSTZUPIFI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=C(C=CC(=C3)OC)OC |
solubility |
1.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


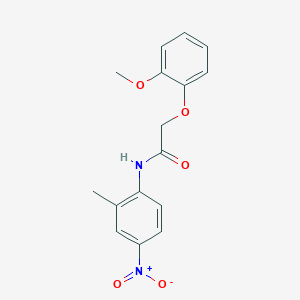
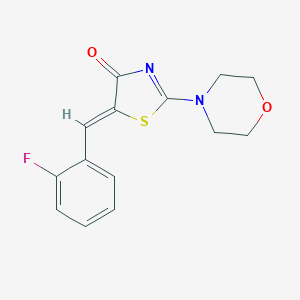
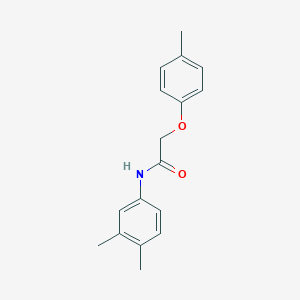
![5-(4-isopropylphenyl)-3-[4-(octyloxy)benzylidene]-2(3H)-furanone](/img/structure/B415446.png)
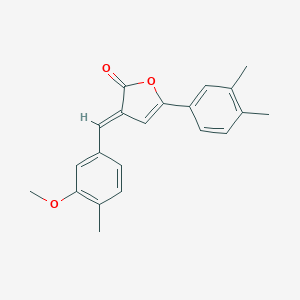
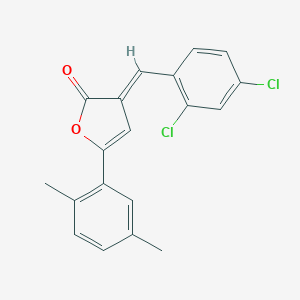
![1-(3,4-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B415451.png)
![3-bromo-N'-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B415453.png)
![2-{5-[(5-[4-(dimethylamino)phenyl]-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B415455.png)
![Ethyl 2-[5-(2-ethoxy-2-oxoethoxy)-2-oxo-4-phenylchromen-7-yl]oxyacetate](/img/structure/B415457.png)
![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415460.png)
![METHYL 3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE](/img/structure/B415461.png)
![3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B415463.png)
![[3-Chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](piperidino)methanone](/img/structure/B415464.png)
